molecular formula C15H10BrF5O B14078365 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14078365
M. Wt: 381.13 g/mol
InChI Key: VCCYBFGJFGAJPI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the phenoxy and benzene rings, followed by the introduction of bromine, fluorine, and trifluoromethyl groups. Common reagents used in these reactions include bromine, fluorine gas, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in biological activity, making the compound of interest for further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2,6-dimethyl-phenoxy)-tetrahydro-pyran
  • (4-Bromo-2,6-dimethyl-phenoxy)-acetic acid furan-2-ylmethylene-hydrazide

Uniqueness

Compared to similar compounds, 2-(4-Bromo-2,6-dimethyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group, which can significantly impact its chemical and biological properties. These features make it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C15H10BrF5O

Molecular Weight

381.13 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C15H10BrF5O/c1-7-3-10(16)4-8(2)13(7)22-14-11(17)5-9(6-12(14)18)15(19,20)21/h3-6H,1-2H3

InChI Key

VCCYBFGJFGAJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)C)Br

Origin of Product

United States

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